Cas no 878285-12-2 (4-Chloro-2,3-difluoroaniline)

4-Chloro-2,3-difluoroaniline is a halogenated aniline derivative with the molecular formula C6H4ClF2N. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—chloro and fluoro groups at the 4-, 2-, and 3-positions—enhances reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The electron-withdrawing effects of the halogens contribute to its stability and utility in demanding synthetic conditions. High purity grades are available to meet stringent application requirements. Proper handling is essential due to potential toxicity and reactivity hazards.
4-Chloro-2,3-difluoroaniline structure
4-Chloro-2,3-difluoroaniline structure
Product Name:4-Chloro-2,3-difluoroaniline
CAS No:878285-12-2
MF:C6H4ClF2N
MW:163.552467346191
MDL:MFCD08459284
CID:841695
PubChem ID:44203081
Update Time:2025-06-11

4-Chloro-2,3-difluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2,3-difluoroaniline
    • 2,3-Difluoro-4-chloroaniline
    • Benzenamine, 4-chloro-2,3-difluoro-
    • KSC916O0B
    • KLAJZEMLYSDWNR-UHFFFAOYSA-N
    • 4-Chloro-2,3-difluorobenzenamine
    • WT236
    • FCH861537
    • 4-?Chloro-?2,?3-?difluorobenzenamine
    • AX8217286
    • AB0062096
    • ST2411264
    • Z5242
    • 4-Chloro-2,3-difluorobenzenamine (ACI)
    • SCHEMBL17649942
    • 878285-12-2
    • MFCD08459284
    • 4-chloro-2,3-difluoro-aniline
    • SB76394
    • SY035423
    • AKOS006291715
    • DB-357948
    • GS-3681
    • 4-Chloro-2 pound not3-difluoroaniline
    • DTXSID30657869
    • CS-W022137
    • EN300-2977996
    • MDL: MFCD08459284
    • Inchi: 1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
    • InChI Key: KLAJZEMLYSDWNR-UHFFFAOYSA-N
    • SMILES: FC1C(Cl)=CC=C(N)C=1F

Computed Properties

  • Exact Mass: 163
  • Monoisotopic Mass: 163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.1

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4-Chloro-2,3-difluoroaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Fluorine ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines
Alric, J. P.; Marquet, B.; Billard, T.; Langlois, B. R., Journal of Fluorine Chemistry, 2005, 126(4), 661-667

4-Chloro-2,3-difluoroaniline Preparation Products

4-Chloro-2,3-difluoroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:878285-12-2)4-Chloro-2,3-difluoroaniline
Order Number:A862396
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):265.0
Email:sales@amadischem.com

Additional information on 4-Chloro-2,3-difluoroaniline

Professional Introduction to 4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2)

4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound, characterized by its chloro and fluoro substituents on a benzene ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups makes it a valuable building block for further functionalization, enabling the development of novel compounds with tailored biological activities.

The4-Chloro-2,3-difluoroaniline molecule exhibits unique electronic and steric properties that are influenced by the positions and types of substituents. The chlorine atom at the para position relative to the amino group enhances electrophilic aromatic substitution reactions, while the two fluorine atoms at the ortho and meta positions introduce additional electronic effects that can modulate reactivity. These features make it an attractive candidate for designing molecules with specific interactions with biological targets.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Compounds like4-Chloro-2,3-difluoroaniline are being explored for their potential in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The fluorine atoms in this molecule contribute to metabolic stability, a critical factor in drug design, by preventing rapid degradation in vivo.

One of the most promising applications of4-Chloro-2,3-difluoroaniline is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize off-target effects. The structural features of4-Chloro-2,3-difluoroaniline allow for the creation of potent inhibitors by serving as a scaffold for further derivatization.

TheCAS No. 878285-12-2 identifier ensures unambiguous identification of this compound in scientific literature and databases. This standardized naming system is essential for ensuring consistency in research communications and regulatory submissions. The compound's molecular structure can be represented by the formula C₆H₃ClF₂N₂, highlighting its composition and connectivity.

The synthesis of4-Chloro-2,3-difluoroaniline typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on aniline derivatives followed by selective fluorination. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.

The pharmacological properties of4-Chloro-2,3-difluoroaniline have been extensively studied in preclinical models. Initial findings suggest that it exhibits inhibitory activity against certain kinases, making it a promising lead compound for drug development. Additionally, its ability to cross the blood-brain barrier has been explored in models of neurological disorders, indicating potential therapeutic applications beyond oncology.

In conclusion,4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:878285-12-2)4-Chloro-2,3-difluoroaniline
A862396
Purity:99%
Quantity:25g
Price ($):265.0
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